molecular formula C20H19N5O2 B2938940 N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-13-0

N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2938940
CAS No.: 946360-13-0
M. Wt: 361.405
InChI Key: XEMQHHJXEKMXTA-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Its structure includes a 4-oxo group, an 8-phenyl substituent, and a 3-carboxamide moiety with a 4-methylbenzyl side chain (Figure 1). This compound belongs to a broader class of imidazo-triazine derivatives studied for their biological activities, particularly anticancer properties .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-14-7-9-15(10-8-14)13-21-18(26)17-19(27)25-12-11-24(20(25)23-22-17)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMQHHJXEKMXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core with various substituents that may influence its biological activity. Its molecular formula is C19H22N4OC_{19}H_{22}N_{4}O, and it possesses unique functional groups that contribute to its interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The effectiveness of these compounds often correlates with their structural modifications.

Antitumor Activity

The compound has been studied for its potential antitumor effects. A notable study demonstrated that related triazine derivatives exhibited cytotoxicity against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds featuring the imidazo[2,1-c][1,2,4]triazine scaffold have been linked to the modulation of inflammatory pathways. This activity may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazine derivatives act as inhibitors for specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with various receptors in the body, altering their activity and influencing physiological responses.
  • Cell Cycle Interference : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, leading to increased apoptosis.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AntimicrobialImidazo[2,1-c][1,2,4]triazine derivativesGrowth inhibition
AntitumorSimilar triazine derivativesInduction of apoptosis
Anti-inflammatoryVarious imidazo compoundsModulation of inflammatory pathways

Case Study: Antitumor Efficacy

In a study published in MDPI, researchers synthesized a series of triazine derivatives and evaluated their antitumor efficacy against human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations with minimal toxicity to normal cells. The most potent compounds showed IC50 values suggesting effective growth inhibition in cancer cells while sparing healthy tissue .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics and detailed mechanistic studies will help elucidate its role in drug development.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Position 3 Substituent Position 8 Substituent Key Properties
Target Compound N-(4-methylbenzyl)carboxamide Phenyl High lipophilicity, anticancer activity
Ethyl 1-(4-oxo-8-phenyl-...)formate Ethyl ester Phenyl Moderate cytotoxicity (IC₅₀: 10–20 µM)
3-(Thiophen-2-yl)-8-(p-Cl-phenyl)-... Thiophene p-Chlorophenyl Lower thermal stability (Tₚ: 201°C)
8-(4-Ethoxyphenyl)-N-(4-methylbenzyl)... N-(4-methylbenzyl)carboxamide 4-Ethoxyphenyl Molecular weight: 405.4

Thermal Stability

Thermogravimetric studies reveal that substituents significantly influence thermal stability:

  • Chloro or methoxy groups at the ortho position of the phenyl moiety reduce stability (e.g., compound 6 in : Tₚ = 201°C) .
  • Methyl groups at meta or para positions enhance stability (e.g., compound 3: Tₚ = 286°C) .
  • The target compound’s 8-phenyl group (without electron-withdrawing groups) likely confers moderate stability, intermediate between chloro-substituted and methyl-substituted analogs .

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